2-Methyl-N-(3-methylphenyl)-1,8-naphthyridine-3-carboxamide
Description
2-Methyl-N-(3-methylphenyl)-1,8-naphthyridine-3-carboxamide is a substituted 1,8-naphthyridine derivative characterized by a methyl group at position 2 of the naphthyridine core and a 3-methylphenyl substituent on the carboxamide nitrogen. This compound shares structural similarities with other 1,8-naphthyridine carboxamides, which are often investigated for pharmacological applications, including antimicrobial and kinase inhibitory activities .
Properties
CAS No. |
112697-63-9 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-methyl-N-(3-methylphenyl)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-11-5-3-7-14(9-11)20-17(21)15-10-13-6-4-8-18-16(13)19-12(15)2/h3-10H,1-2H3,(H,20,21) |
InChI Key |
ZWKGJYHYDXHBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=C3C(=C2)C=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(m-tolyl)-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-1,8-naphthyridine-3-carboxylic acid with m-toluidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(m-tolyl)-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methyl-N-(m-tolyl)-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(m-tolyl)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-methyl-N-(3-methylphenyl)-1,8-naphthyridine-3-carboxamide and related compounds:
Key Observations :
Substituent Effects on Solubility :
- The methyl and 3-methylphenyl groups in the target compound reduce polarity compared to hydroxy- or oxo-substituted derivatives (e.g., C₂₂H₁₇N₃O₃ ), which exhibit higher solubility in polar solvents.
- The hydrochloride salt derivative (C₉H₈N₄O·HCl) demonstrates significantly enhanced aqueous solubility, a property absent in the target compound.
Thermal Stability :
- Chlorinated derivatives like 5a3 exhibit exceptional thermal stability (melting point >300°C), likely due to strong intermolecular halogen bonding and aromatic stacking. The target compound’s stability is expected to be lower but remains untested.
Biological Relevance :
- While biological data for the target compound are unavailable, 5a3 and similar analogs are studied for antimicrobial activity, suggesting that the 1,8-naphthyridine scaffold is a promising pharmacophore.
Synthetic Accessibility :
- Derivatives with electron-withdrawing groups (e.g., chloro in 5a3 ) require harsher reaction conditions compared to the target compound’s methyl and methylphenyl groups, which are synthetically more accessible.
Biological Activity
2-Methyl-N-(3-methylphenyl)-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the broader class of 1,8-naphthyridine derivatives. This class has been extensively studied for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Methyl-N-(3-methylphenyl)-1,8-naphthyridine-3-carboxamide is . Its structure features a naphthyridine core substituted with a methyl group and an amide functional group, contributing to its biological reactivity and interaction with various molecular targets.
The biological activity of 2-Methyl-N-(3-methylphenyl)-1,8-naphthyridine-3-carboxamide is primarily attributed to its ability to interact with DNA and specific enzymes:
- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting replication and transcription processes. This mechanism is crucial for inhibiting cell proliferation in cancer cells.
- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes. For example, studies indicate that naphthyridine derivatives can inhibit DNA ligase activity in bacteria, essential for DNA replication and repair .
Antimicrobial Activity
Research has demonstrated that 2-Methyl-N-(3-methylphenyl)-1,8-naphthyridine-3-carboxamide exhibits significant antimicrobial properties against a range of bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against various strains by inhibiting bacterial DNA synthesis and interfering with metabolic pathways essential for growth .
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Significant inhibition |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. It has demonstrated cytotoxic effects on several cancer cell lines:
- Cell Lines Tested : Notable activity was observed in non-small cell lung cancer (H1299), cervical cancer (HeLa), and leukemia (CEM-SS) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H1299 | 10.47 | Induces apoptosis via DNA intercalation |
| HeLa | 15.03 | Disruption of cell cycle progression |
| CEM-SS | 12.50 | Activation of caspases |
Case Studies
Several case studies have highlighted the effectiveness of 2-Methyl-N-(3-methylphenyl)-1,8-naphthyridine-3-carboxamide in clinical settings:
- In Vitro Studies : A study involving human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM.
- Animal Models : In vivo experiments demonstrated that treatment with the compound led to tumor regression in xenograft models of human cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
